molecular formula C10H14ClNO B1422211 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride CAS No. 1187931-04-9

1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B1422211
CAS No.: 1187931-04-9
M. Wt: 199.68 g/mol
InChI Key: XHLTUMCCYQMGGY-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO and its molecular weight is 199.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activity

1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride has been studied in the context of cancer research. A compound involving this chemical exhibited significant inhibitory activity against certain cancer cell lines, suggesting its potential utility in cancer treatment (Lu et al., 2021).

Stereocontrolled Synthesis

The chemical has been involved in stereocontrolled synthesis processes. Specifically, various 2-(2-aminoalkyl)-1-hydroxycyclopropanes were prepared, illustrating its versatility in synthetic chemistry (Baird et al., 2001).

Sigma Receptor Ligands

Research has identified this chemical as part of a new class of sigma receptor ligands. These compounds show different selectivity for the two subtypes of the receptor, which is crucial in the field of neuropharmacology (Schinor et al., 2020).

Kinetic Studies

It has also been studied in kinetic and mechanistic reactions, particularly in the context of reactions with alicyclic amines. Such studies are vital for understanding reaction dynamics and designing more efficient chemical processes (Castro et al., 2001).

Synthesis of Clopidogrel Hydrogen Sulfate

This compound has been used in the asymmetric synthesis of clopidogrel hydrogen sulfate, highlighting its application in pharmaceutical synthesis (Sashikanth et al., 2013).

Properties

IUPAC Name

1-(4-methoxyphenyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-12-9-4-2-8(3-5-9)10(11)6-7-10;/h2-5H,6-7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLTUMCCYQMGGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187931-04-9
Record name Cyclopropanamine, 1-(4-methoxyphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187931-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methoxyphenyl)cyclopropylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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